Myristoleyl alcohol

Beschreibung

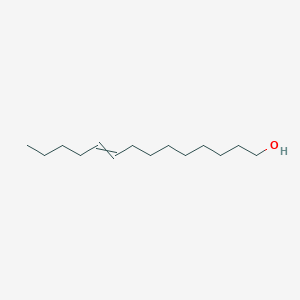

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-tetradec-9-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,15H,2-4,7-14H2,1H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAAJQNJNPBBSX-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5035292 | |

| Record name | 9-cis-Tetradecenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35153-15-2 | |

| Record name | (Z)-9-Tetradecen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35153-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristoleyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035153152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Tetradecen-1-ol, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-cis-Tetradecenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-tetradec-9-enol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTOLEYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YGA82T5MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Myristyl Alcohol: Chemical Properties, Structure, and Applications for Researchers and Drug Development Professionals

A Note on Nomenclature: The term "myristoleyl alcohol" suggests an unsaturated C14 alcohol. However, the compound widely utilized in research and industry is the saturated analogue, myristyl alcohol . This guide will focus on the latter, scientifically known as tetradecan-1-ol , due to its prevalence and extensive documentation.

Executive Summary

Myristyl alcohol, a C14 saturated fatty alcohol, is a versatile compound with significant applications across the pharmaceutical, cosmetic, and chemical industries. Its unique physicochemical properties, stemming from its amphipathic nature, make it a valuable ingredient in a myriad of formulations. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of myristyl alcohol, with a particular focus on its relevance to researchers, scientists, and drug development professionals. We will delve into its spectroscopic signature, chemical reactivity, and established protocols for its synthesis and utilization in advanced drug delivery systems, ensuring a thorough understanding of this multifaceted molecule.

Chemical Structure and Identification

Myristyl alcohol is a straight-chain primary fatty alcohol. Its structure consists of a fourteen-carbon aliphatic chain with a hydroxyl (-OH) group at one terminus. This combination of a long, nonpolar hydrocarbon tail and a polar hydroxyl head gives myristyl alcohol its characteristic amphipathic properties.

The isomeric forms of myristyl alcohol primarily include positional isomers, where the hydroxyl group is located at different positions along the carbon chain (e.g., 2-tetradecanol), and branched-chain isomers.[1] However, the linear isomer, tetradecan-1-ol, is the most common and industrially significant form.[1]

IUPAC Name and Synonyms

Chemical Formula and Molecular Weight

CAS and EC Numbers

Caption: Chemical Structure of Myristyl Alcohol (Tetradecan-1-ol)

Physicochemical Properties

The physical and chemical properties of myristyl alcohol are fundamental to its utility in various applications. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White waxy solid or crystalline solid | [2][4] |

| Odor | Faint, waxy, or fruity coconut-like odor | [4] |

| Melting Point | 38 °C (100 °F; 311 K) | |

| Boiling Point | >260 °C | |

| Solubility | Practically insoluble in water; soluble in diethyl ether; slightly soluble in ethanol | [2] |

| Density | 0.824 g/cm³ | |

| Vapor Pressure | 0.00013 mmHg at 25 °C | |

| log Kow (Octanol/Water Partition Coefficient) | 6.03 | [3] |

Spectroscopic Analysis

Spectroscopic data is crucial for the unambiguous identification and quality control of myristyl alcohol.

¹H NMR Spectroscopy

The ¹H NMR spectrum of myristyl alcohol in CDCl₃ exhibits characteristic signals corresponding to the protons in different chemical environments.[5] The triplet at approximately 3.64 ppm is indicative of the methylene protons adjacent to the hydroxyl group.[5] A broad singlet, whose chemical shift can vary, corresponds to the hydroxyl proton.[5] The protons of the long alkyl chain appear as a broad singlet around 1.26 ppm, while the terminal methyl protons resonate as a triplet near 0.88 ppm.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further structural confirmation. The carbon attached to the hydroxyl group (C1) typically appears around 62.9 ppm. The carbons of the alkyl chain show a series of signals between approximately 14.1 and 32.8 ppm, with the terminal methyl carbon (C14) at the upfield end of this range.

Infrared (IR) Spectroscopy

The IR spectrum of myristyl alcohol is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations are observed in the 2850-2960 cm⁻¹ region, and C-O stretching is typically seen around 1050-1070 cm⁻¹.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of myristyl alcohol does not typically show a prominent molecular ion peak (m/z 214) due to facile dehydration. The spectrum is often characterized by a base peak corresponding to the loss of water (M-18), along with a series of fragment ions resulting from the cleavage of the alkyl chain.

Chemical Reactivity and Synthesis

Myristyl alcohol undergoes chemical reactions typical of primary alcohols. The hydroxyl group can be esterified, etherified, or oxidized to the corresponding aldehyde or carboxylic acid. A significant industrial reaction is its sulfation to produce sodium myristyl sulfate, a surfactant.

Synthesis of Myristyl Alcohol

Myristyl alcohol is primarily produced through the hydrogenation of myristic acid or its esters.[2] These precursors are commonly sourced from natural fats and oils such as palm kernel oil and coconut oil.[2] Alternatively, it can be synthesized from petrochemical feedstocks via the Ziegler process or hydroformylation.

Caption: Synthesis Pathways of Myristyl Alcohol

Applications in Research and Drug Development

The unique properties of myristyl alcohol make it a valuable component in various pharmaceutical and research applications.

Excipient in Pharmaceutical Formulations

Myristyl alcohol is utilized as an excipient in oral, parenteral, and topical pharmaceutical formulations.[4] It functions as an emollient, emulsion stabilizer, viscosity-increasing agent, and foam booster.[2] In creams and lotions, it imparts a smooth, velvety feel to the skin.[6]

Advanced Drug Delivery Systems

A significant area of interest for drug development professionals is the use of myristyl alcohol in novel drug delivery systems. It has been investigated as a penetration enhancer for transdermal drug delivery.[4] Furthermore, myristyl alcohol has been successfully used as a bilayer stabilizer in niosomes, which are vesicular systems for encapsulating and delivering drugs.[4][7] Studies have shown that niosomes formulated with myristyl alcohol can exhibit slower drug release rates compared to those containing cholesterol.[4][7]

Caption: Role of Myristyl Alcohol in Niosome-Based Drug Delivery

Experimental Protocols

Laboratory Synthesis of Myristyl Alcohol via Reduction of Myristic Acid

This protocol describes the reduction of myristic acid to myristyl alcohol using lithium aluminum hydride (LiAlH₄). Caution: LiAlH₄ is a highly reactive and flammable reagent. This procedure should only be performed by trained personnel in a fume hood with appropriate personal protective equipment.

Materials:

-

Myristic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Dropping funnel

-

Round-bottom flask

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve myristic acid (1 equivalent) in anhydrous diethyl ether and add it to a dropping funnel.

-

Add the myristic acid solution dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting precipitate and wash it with diethyl ether.

-

Combine the filtrate and the ether washings, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield myristyl alcohol.

Preparation of Myristyl Alcohol-Containing Niosomes by Ether Injection Method

This protocol outlines the preparation of niosomes using myristyl alcohol as a bilayer stabilizer.

Materials:

-

Non-ionic surfactant (e.g., Polysorbate 80)

-

Myristyl alcohol

-

Drug to be encapsulated

-

Diethyl ether

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator

Procedure:

-

Dissolve the non-ionic surfactant and myristyl alcohol in diethyl ether in a round-bottom flask.

-

Prepare an aqueous solution of the drug to be encapsulated in the buffer.

-

Slowly inject the aqueous drug solution into the organic solution with gentle agitation.

-

Evaporate the diethyl ether under reduced pressure using a rotary evaporator at a temperature above the boiling point of the ether. This will result in the formation of a thin film on the flask wall.

-

Hydrate the thin film with the aqueous buffer by gentle agitation.

-

Sonicate the resulting suspension in a bath sonicator to form unilamellar niosomes and reduce their size.

Safety and Handling

Myristyl alcohol is generally considered to have low acute toxicity.[8] However, it can be a skin and eye irritant.[4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling the compound.[9][10] It is combustible and should be kept away from heat and open flames.[4] For detailed safety information, consult the material safety data sheet (MSDS).[9][10][11]

Conclusion

Myristyl alcohol (tetradecan-1-ol) is a well-characterized fatty alcohol with a broad spectrum of applications relevant to researchers and drug development professionals. Its defined chemical structure and properties, coupled with established synthesis and formulation protocols, make it a reliable and versatile tool in the laboratory and in product development. From its fundamental role as an excipient to its more advanced application as a bilayer stabilizer in niosomes, myristyl alcohol continues to be a compound of significant interest and utility.

References

-

Ataman Kimya. MYRISTYL ALCOHOL. [Link]

-

Suvchem Laboratory Chemicals. MYRISTYL ALCOHOL (FOR SYNTHESIS) (1-TETRADECANOL). [Link]

-

NP-MRD. Showing NP-Card for 1-Tetradecanol (NP0046063). [Link]

-

Sdfine. MYRISTYL ALCOHOL. [Link]

-

Loba Chemie. MYRISTYL ALCOHOL FOR SYNTHESIS MSDS CAS-No. [Link]

-

SpectraBase. 1-Tetradecanol. [Link]

-

NIST WebBook. 1-Tetradecanol. [Link]

-

Ataman Kimya. MYRISTYL ALCOHOL. [Link]

-

CD Formulation. Myristyl Alcohol. [Link]

-

Scribd. Standard Sds-Palmerol 1214-Lauryl-Myristyl Alcohol. [Link]

-

Organic Syntheses Procedure. lauryl alcohol. [Link]

-

NIST WebBook. 1-Tetradecanol. [Link]

-

NIST WebBook. 1-Tetradecanol. [Link]

-

Ataman Kimya. Myristyl Alcohol. [Link]

-

PubMed. Release Studies on Niosomes Containing Fatty Alcohols as Bilayer Stabilizers Instead of Cholesterol. [Link]

-

ResearchGate. Release Studies on Niosomes Containing Fatty Alcohols as Bilayer Stabilizers Instead of Cholesterol. [Link]

-

NIST WebBook. 1-Tetradecanol. [Link]

-

NIST WebBook. 1-Tetradecanol. [Link]

-

SpectraBase. 1-Tetradecanol - Optional[FTIR] - Spectrum. [Link]

-

SpectraBase. 1-Tetradecanol - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. 1-Tetradecanol. [Link]

-

Wikipedia. 1-Tetradecanol. [Link]

-

AERU - University of Hertfordshire. Myristyl alcohol. [Link]

-

PMC. Niosome Preparation Techniques and Structure—An Illustrated Review. [Link]

-

NIH. Development and Characterization of Mixed Niosomes for Oral Delivery Using Candesartan Cilexetil as a Model Poorly Water-Soluble Drug. [Link]

-

Universidad de Burgos. Formulation and preparation of niosomes containing bioactive compounds. [Link]

Sources

- 1. Myristyl alcohol [sitem.herts.ac.uk]

- 2. atamankimya.com [atamankimya.com]

- 3. 1-Tetradecanol | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Myristyl Alcohol - CD Formulation [formulationbio.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Release studies on niosomes containing fatty alcohols as bilayer stabilizers instead of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Tetradecanol - Wikipedia [en.wikipedia.org]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. lobachemie.com [lobachemie.com]

- 11. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

A Senior Application Scientist's Guide to the Laboratory-Scale Synthesis and Purification of 1-Tetradecanol

This document provides a comprehensive, technically-grounded guide for the synthesis, purification, and characterization of 1-tetradecanol (myristyl alcohol) for use in research and development settings. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, justifies methodological choices, and integrates self-validating quality control measures, reflecting the best practices of a senior application scientist.

Strategic Overview: Synthesis Approach

1-Tetradecanol is a C14 straight-chain saturated fatty alcohol, appearing as a white, waxy solid at room temperature.[1] Its utility as an emollient, chemical intermediate, and component in advanced material fabrication necessitates a reliable source of high-purity material in the laboratory.[2]

While several synthetic routes exist, including the catalytic hydrogenation of myristic acid or its esters, the reduction of myristic acid with lithium aluminum hydride (LiAlH₄, LAH) remains a preferred laboratory-scale method.[1][3] This preference is due to its high efficacy under relatively mild conditions (room temperature, atmospheric pressure) and its potent ability to reduce carboxylic acids, a functional group notoriously resistant to weaker reducing agents like sodium borohydride (NaBH₄).[4][5]

The Causality of Reagent Selection: LiAlH₄ vs. NaBH₄

Lithium aluminum hydride is a powerful, non-selective reducing agent, capable of reducing a wide array of carbonyl compounds, including aldehydes, ketones, esters, and carboxylic acids.[6] Its utility for carboxylic acid reduction stems from its high reactivity. The reaction mechanism is twofold:

-

Acid-Base Reaction : The first equivalent of the highly basic hydride (H⁻) from LiAlH₄ reacts with the acidic proton of the carboxylic acid. This is a rapid, exothermic deprotonation that liberates hydrogen gas and forms a lithium carboxylate salt.[5][6][7]

-

Nucleophilic Hydride Delivery : Despite the resulting negative charge on the carboxylate, the powerful LiAlH₄ reagent is still capable of delivering subsequent hydride ions to the carbonyl carbon. The reaction proceeds through an aluminum-bound aldehyde intermediate, which is immediately reduced again to the corresponding primary alcohol.[5][7] This second reduction is so rapid that isolating the aldehyde intermediate is not feasible with this method.[4][5]

In contrast, sodium borohydride is not sufficiently reactive to reduce carboxylic acids, making LiAlH₄ the necessary choice for this direct transformation.[4][5]

Synthesis Protocol: Reduction of Myristic Acid

This protocol details the reduction of myristic acid to 1-tetradecanol. All operations involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, as it reacts violently with water.[4]

Chemical Reaction Pathway

Caption: LiAlH₄ reduction of myristic acid to 1-tetradecanol.

Materials & Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role | Typical Equivalents |

| Myristic Acid | C₁₄H₂₈O₂ | 228.37 | Starting Material | 1.0 |

| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | Reducing Agent | 1.2 - 1.5 |

| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | Solvent | - |

| Sulfuric Acid (10% aq.) | H₂SO₄ | 98.08 | Quenching/Workup | - |

| Saturated NaCl (aq.) | NaCl | 58.44 | Aqueous Wash | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying Agent | - |

Step-by-Step Experimental Protocol

-

Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler.

-

Reagent Preparation : In the flask, suspend LiAlH₄ (1.2 eq.) in anhydrous diethyl ether under a positive pressure of nitrogen. Cool the suspension to 0 °C using an ice-water bath.

-

Substrate Addition : Dissolve myristic acid (1.0 eq.) in anhydrous diethyl ether and add this solution to the dropping funnel.

-

Reaction : Add the myristic acid solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes.[8] Maintain the temperature at 0 °C during the addition to control the initial exothermic acid-base reaction. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 1-2 hours.[8]

-

Monitoring : Progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the myristic acid spot.

-

Workup (Quenching) : CAUTION: This step is highly exothermic and releases hydrogen gas. Perform in a well-ventilated fume hood behind a blast shield. Cool the reaction mixture back to 0 °C. Slowly and carefully add water dropwise to quench the excess LiAlH₄. Follow this with a dropwise addition of 15% aqueous NaOH, and then more water until a granular white precipitate of aluminum salts forms.

-

Isolation : Filter the mixture through a pad of Celite to remove the aluminum salts, washing the filter cake with additional diethyl ether.

-

Purification (Aqueous Wash) : Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water and then saturated NaCl solution (brine).

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude 1-tetradecanol as a white solid.

Purification of Crude 1-Tetradecanol

The crude product requires purification to remove residual starting material and any side products. For a solid like 1-tetradecanol, recrystallization is the most effective method.[9][10]

Purification Protocol: Recrystallization

-

Solvent Selection : The ideal solvent dissolves the solute at high temperatures but not at room temperature.[9] Aqueous ethanol is a suitable solvent system for 1-tetradecanol.[2]

-

Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If it doesn't fully dissolve, add hot water dropwise until a clear solution is obtained at the boiling point. Avoid adding excess solvent, as this will reduce recovery yield.[9]

-

Cooling & Crystallization : Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals by excluding impurities from the growing crystal lattice.[9][11] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.[11]

-

Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.[11][12]

-

Washing : Wash the crystals on the filter with a small amount of ice-cold solvent (the same aqueous ethanol mixture) to remove any adhering mother liquor containing impurities.[10][13]

-

Drying : Dry the crystals in a vacuum oven or air-dry them until a constant weight is achieved.

Alternative Purification: Fractional Distillation

For liquid impurities or as a secondary purification step, fractional distillation can be employed. This technique is superior to simple distillation for separating components with close boiling points (less than 70-100 °C difference).[14][15] The fractionating column provides a large surface area (theoretical plates) for repeated vaporization-condensation cycles, enriching the vapor in the more volatile component.[14][15] 1-Tetradecanol has a boiling point of approximately 289 °C at atmospheric pressure, so vacuum distillation is often preferred to prevent decomposition at high temperatures.

Quality Control: Purity Assessment and Characterization

Verifying the purity and confirming the identity of the final product is a critical, self-validating step.

Overall Synthesis and Purification Workflow

Caption: Workflow from synthesis to final product analysis.

Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is the gold standard for assessing the purity of volatile compounds like 1-tetradecanol.[16] Purity is determined by calculating the peak area percentage of the main component relative to all detected peaks.

| GC Parameter | Typical Value | Rationale |

| Column | Non-polar (e.g., DB-5, HP-5ms) | Separates based on boiling point; suitable for fatty alcohols. |

| Injector Temp. | 250 °C | Ensures rapid volatilization without thermal degradation. |

| Detector | FID (Flame Ionization) | Highly sensitive to hydrocarbons. |

| Detector Temp. | 280 °C | Prevents condensation of the analyte. |

| Oven Program | 100 °C (hold 2 min), ramp 10 °C/min to 250 °C | Allows for separation of lower-boiling impurities from the main product. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |

Note: For high molecular weight alcohols, derivatization (e.g., silylation) can improve peak shape and thermal stability, though it may not be strictly necessary for 1-tetradecanol.[16]

Spectroscopic Characterization

-

¹H NMR : Will confirm the presence of key structural features: a triplet corresponding to the terminal methyl group (~0.88 ppm), a broad singlet for the bulk of the methylene groups (~1.25 ppm), a triplet for the CH₂ group adjacent to the oxygen (~3.64 ppm), and a singlet for the hydroxyl proton.

-

¹³C NMR : Will show distinct signals for each of the 14 carbon atoms, confirming the carbon skeleton.

-

IR Spectroscopy : Will display a characteristic broad absorption band for the O-H stretch of the alcohol group (~3300 cm⁻¹) and strong C-H stretching bands (~2850-2950 cm⁻¹).

By following this comprehensive guide, researchers can reliably synthesize and purify high-quality 1-tetradecanol, with integrated analytical checkpoints ensuring the integrity of the material for downstream applications.

References

- Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. (n.d.). StudySmarter US.

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives . (2023). Master Organic Chemistry. Retrieved from [Link]

-

Reduction of Carboxylic Acids . (n.d.). Chemguide. Retrieved from [Link]

-

Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols . (n.d.). OChemPal. Retrieved from [Link]

-

Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺) . (n.d.). OrgoSolver. Retrieved from [Link]

-

1-Tetradecanol . (n.d.). Wikipedia. Retrieved from [Link]

-

1-TETRADECANOL (MYRISTIC ALCOHOL) . (n.d.). Ataman Kimya. Retrieved from [Link]

-

Myristic acid . (n.d.). Wikipedia. Retrieved from [Link]

-

China 1-Tetradecanol Manufacturers Suppliers Factory . (n.d.). Suzhou Senfeida Chemical Co., Ltd. Retrieved from [Link]

-

1-Tetradecanol . (n.d.). PubChem. Retrieved from [Link]

-

1-Tetradecanol: CAS # 112-72-1 Compound Information and Applications for GC and LC Analysis . (n.d.). Restek. Retrieved from [Link]

-

Recrystallization . (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

-

Recrystallization . (n.d.). California State University, Stanislaus. Retrieved from [Link]

-

Recrystallization . (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]

-

Recrystallization . (n.d.). Millersville University. Retrieved from [Link]

-

Fractional distillation . (n.d.). Energy Education. Retrieved from [Link]

-

Recrystallization Technique for Organic Chemistry with Nadia Korovina . (2020, September 7). YouTube. Retrieved from [Link]

-

1-TETRADECANOL FOR SYNTHESIS . (n.d.). Scientific Laboratory Supplies (SLS). Retrieved from [Link]

-

1-Tetradecanol . (n.d.). NIST WebBook. Retrieved from [Link]

-

What is Fractional Distillation? . (n.d.). The Chemistry Blog. Retrieved from [Link]

-

Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli . (2018). Applied and Environmental Microbiology. Retrieved from [Link]

-

Purification: Fractional Distillation . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

5.3: Fractional Distillation . (2021). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. 1-Tetradecanol - Wikipedia [en.wikipedia.org]

- 2. sfdchem.com [sfdchem.com]

- 3. 1-Tetradecanol synthesis - chemicalbook [chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. orgosolver.com [orgosolver.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recrystallization [sites.pitt.edu]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. Purification [chem.rochester.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Spectroscopic Guide to the Identification of Myristyl Alcohol (1-Tetradecanol)

Introduction: The Molecular Profile of a Key Industrial Surfactant

Myristyl alcohol, systematically known as 1-tetradecanol, is a straight-chain saturated fatty alcohol with the molecular formula C₁₄H₃₀O.[1] This white, waxy solid is a cornerstone ingredient in a multitude of industries, most notably in cosmetics where it functions as an emollient, emulsion stabilizer, and viscosity-controlling agent.[1][2] Its utility also extends to the chemical industry as an intermediate in the synthesis of surfactants and other compounds.[1][3] Given its widespread application, rigorous and unambiguous identification of Myristyl alcohol is paramount for quality control, formulation development, and regulatory compliance.

This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the structural elucidation and identification of Myristyl alcohol. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The methodologies detailed herein are designed to be self-validating, ensuring a high degree of confidence in the analytical results.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint

NMR spectroscopy stands as one of the most powerful analytical tools for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within a molecule. For Myristyl alcohol, both ¹H and ¹³C NMR are indispensable for its positive identification.

A. ¹H NMR Spectroscopy: Unraveling the Proton Framework

The ¹H NMR spectrum of Myristyl alcohol provides a quantitative and qualitative assessment of the different types of protons present in the molecule.

1. Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the Myristyl alcohol sample in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Instrumentation: The spectrum is acquired on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better resolution.

-

Acquisition Parameters:

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds ensures that all protons have returned to their ground state before the next pulse, allowing for accurate integration.

-

Pulse Width: A 90° pulse is typically used for quantitative analysis.

-

-

Data Processing: The raw data (Free Induction Decay or FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

2. Spectral Interpretation:

The ¹H NMR spectrum of Myristyl alcohol is characterized by several key signals that correspond to the different proton environments in its long aliphatic chain and the terminal hydroxyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~3.64 | Triplet | 2H | -CH₂-OH (C1) | The protons on the carbon adjacent to the electronegative oxygen atom are deshielded and thus appear at a higher chemical shift. The signal is split into a triplet by the two neighboring protons on C2. |

| ~1.57 | Quintet | 2H | -CH₂-CH₂-OH (C2) | These protons are adjacent to both the C1 and C3 carbons, resulting in a more complex splitting pattern (a quintet or multiplet). |

| ~1.26 | Broad Singlet | 22H | -(CH₂)₁₁- (C3-C13) | The protons of the long methylene chain are in very similar chemical environments, causing their signals to overlap and appear as a large, broad singlet. |

| ~0.88 | Triplet | 3H | -CH₃ (C14) | The terminal methyl protons are the most shielded and therefore appear at the lowest chemical shift. The signal is split into a triplet by the two neighboring protons on C13. |

| Variable | Singlet | 1H | -OH | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet. |

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, detailing the chemical environment of each carbon atom in the molecule.

1. Experimental Protocol:

The sample preparation and instrumentation are similar to that of ¹H NMR. However, due to the lower natural abundance of the ¹³C isotope, a greater number of scans (typically 64 or more) and a longer acquisition time are required. Proton decoupling is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

2. Spectral Interpretation:

The proton-decoupled ¹³C NMR spectrum of Myristyl alcohol exhibits distinct signals for each carbon atom in a unique chemical environment.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~63.1 | -CH₂-OH (C1) | The carbon directly bonded to the electronegative oxygen atom is significantly deshielded and appears at the highest chemical shift. |

| ~32.8 | -CH₂-CH₂-OH (C2) | The deshielding effect of the oxygen atom extends to the C2 carbon, though to a lesser extent than C1. |

| ~31.9 | -(CH₂)n- | The carbons in the middle of the long alkyl chain have very similar chemical shifts and often overlap. |

| ~29.7 | -(CH₂)n- | |

| ~29.6 | -(CH₂)n- | |

| ~29.4 | -(CH₂)n- | |

| ~25.7 | -(CH₂)n- | |

| ~22.7 | -CH₂-CH₃ (C13) | The carbon atom beta to the terminal methyl group. |

| ~14.1 | -CH₃ (C14) | The terminal methyl carbon is the most shielded and appears at the lowest chemical shift. |

Diagram: NMR Spectroscopy Workflow

Caption: A generalized workflow for the NMR analysis of Myristyl alcohol.

II. Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For Myristyl alcohol, FTIR is particularly useful for confirming the presence of the hydroxyl (-OH) group and the long alkyl chain.

1. Experimental Protocol:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of Myristyl alcohol with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet. KBr is transparent to infrared radiation in the typical analysis range.

-

Melt Sample: Place a small amount of the solid sample on a salt plate (e.g., NaCl or KBr) and gently heat it until it melts to form a thin film.

-

-

Instrumentation: The analysis is performed using an FTIR spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first collected. The sample spectrum is then recorded, and the instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to specific molecular vibrations.

2. Spectral Interpretation:

The FTIR spectrum of Myristyl alcohol displays several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Significance |

| ~3330 (broad) | O-H stretching | Hydroxyl group | The broadness of this peak is indicative of intermolecular hydrogen bonding between the alcohol molecules. |

| ~2920 & ~2850 | C-H stretching | Methylene and methyl groups | These strong, sharp peaks are characteristic of the long alkyl chain. |

| ~1465 | C-H bending | Methylene groups | Confirms the presence of the -(CH₂)n- backbone. |

| ~1060 | C-O stretching | Primary alcohol | This peak is a key indicator of the C-O single bond in the primary alcohol functional group. |

Diagram: FTIR Spectroscopy Workflow

Caption: A generalized workflow for the FTIR analysis of Myristyl alcohol.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and can also offer structural insights through the analysis of fragmentation patterns.

1. Experimental Protocol:

-

Sample Introduction: For a relatively volatile compound like Myristyl alcohol, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC. The GC separates the Myristyl alcohol from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for GC-MS. In the ion source, high-energy electrons bombard the gaseous Myristyl alcohol molecules, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the signal is amplified.

-

Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

2. Spectral Interpretation:

The EI mass spectrum of a long-chain alcohol like Myristyl alcohol is characterized by specific fragmentation patterns. The molecular ion peak (M⁺) at m/z 214 is often weak or absent due to the facile loss of a water molecule.[1]

| m/z | Relative Intensity | Assignment | Fragmentation Pathway |

| 214 | Very Low/Absent | [M]⁺ | Molecular Ion |

| 196 | Low | [M-H₂O]⁺ | Dehydration (loss of water) |

| 43, 57, 71, 85... | High | [CnH₂n+₁]⁺ | Cleavage of the alkyl chain, resulting in a series of carbocation fragments separated by 14 Da (a CH₂ group).[4] |

The fragmentation pattern with a series of peaks separated by 14 mass units is highly characteristic of a long-chain aliphatic compound.

Diagram: GC-MS Workflow

Caption: A generalized workflow for the GC-MS analysis of Myristyl alcohol.

IV. A Self-Validating System: Ensuring Trustworthiness in Identification

To ensure the trustworthiness of the identification, a self-validating system should be implemented. This involves the use of a certified reference material (CRM) of Myristyl alcohol.

Protocol for Method Validation:

-

Reference Standard Analysis: Analyze a CRM of Myristyl alcohol using the optimized NMR, FTIR, and GC-MS methods to establish a reference spectral library.

-

Sample Analysis: Analyze the unknown sample under the exact same experimental conditions.

-

Comparative Analysis: Directly compare the spectra obtained from the unknown sample with those from the CRM. The identification is confirmed if the following criteria are met:

-

NMR: The chemical shifts and splitting patterns in the ¹H and ¹³C NMR spectra of the sample match those of the CRM.

-

FTIR: The positions and relative intensities of the absorption bands in the FTIR spectrum of the sample match those of the CRM.

-

GC-MS: The retention time in the GC and the mass spectrum (including the fragmentation pattern) of the sample match those of the CRM.

-

-

System Suitability: Before running the sample, a system suitability test should be performed to ensure the analytical system is performing correctly. For GC-MS, this may involve injecting a standard mixture to check for resolution and sensitivity. For NMR, this could involve checking the line shape and signal-to-noise ratio of a standard sample.

By employing this comparative approach with a certified reference material, the analytical method becomes a self-validating system, providing a high degree of confidence in the identification of Myristyl alcohol.

Conclusion

The spectroscopic analysis of Myristyl alcohol through a combination of NMR, FTIR, and Mass Spectrometry provides a robust and definitive means of identification. Each technique offers a unique and complementary piece of structural information, and when used in concert with a certified reference material, they form a self-validating system that ensures the accuracy and reliability of the results. This comprehensive approach is essential for researchers, scientists, and drug development professionals who rely on the unequivocal identification of this important industrial compound.

References

-

PubChem. (n.d.). 1-Tetradecanol. Retrieved from [Link]

-

Ataman Kimya. (n.d.). MYRISTYL ALCOHOL. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1-TETRADECANOL (MYRISTIC ALCOHOL). Retrieved from [Link]

-

ResearchGate. (2023). FT-IR data of fatty alcohols, adipic acid and long- chain diesters. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Myristyl Alcohol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Tetradecanol. Retrieved from [Link]

-

USP-NF. (2011). Myristyl Alcohol. Retrieved from [Link]

-

Cyberlipid. (n.d.). Myristyl alcohol. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Myristyl alcohol. Retrieved from [Link]

-

ChEMBL. (n.d.). Compound: MYRISTYL ALCOHOL (CHEMBL24022). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Ataman Kimya. (n.d.). MYRISTYL ALCOHOL. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Myristoleyl Alcohol in Organic Solvents

Abstract

Introduction: The Molecular Profile of Myristoleyl Alcohol

This compound is a long-chain unsaturated fatty alcohol. Its molecular structure, featuring a 14-carbon aliphatic chain with a single cis-double bond at the ninth position and a terminal polar hydroxyl (-OH) group, imparts a distinct amphiphilic character.

-

Hydrophobic Domain: The long C14 hydrocarbon tail is nonpolar and lipophilic, driving its affinity for nonpolar, oil-based solvents.

-

Hydrophilic Domain: The terminal hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor.[1][2] This confers a degree of polarity to the molecule, allowing for interaction with polar solvents.

This dual nature is the primary determinant of its solubility behavior and its utility in complex formulations where it can interface between oil and water phases.[3] Understanding its solubility is not merely an academic exercise; it is a prerequisite for controlling viscosity, ensuring formulation stability, and optimizing the bioavailability of active pharmaceutical ingredients (APIs).

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces. For this compound, solubility is a nuanced interplay between its hydrophobic chain and its hydrophilic headgroup.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): The dominant intermolecular forces are van der Waals interactions. The long, nonpolar alkyl chain of this compound interacts favorably with nonpolar solvent molecules, leading to high solubility. The energetic cost of disrupting the solvent-solvent interactions is low and is easily compensated by the formation of new solute-solvent interactions.

-

In Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): These solvents have dipole moments but cannot donate hydrogen bonds. They can act as hydrogen bond acceptors for the hydroxyl group of this compound. While the nonpolar chain limits miscibility, moderate solubility can often be achieved.

-

In Polar Protic Solvents (e.g., Ethanol, Isopropanol): These solvents, like this compound, can both donate and accept hydrogen bonds.[1] The hydroxyl group of the alcohol can integrate into the hydrogen-bonding network of the solvent. However, as the carbon chain length of an alcohol increases, its solubility in polar solvents decreases significantly.[1][5][6] The large, hydrophobic tail must disrupt the strong hydrogen bonds between solvent molecules, which is energetically unfavorable.[6] Therefore, this compound is expected to be only slightly soluble in highly polar protic solvents like ethanol and practically insoluble in water.[7][8][9]

Visualizing Solute-Solvent Interactions

The following diagram illustrates the primary intermolecular forces governing the solubility of this compound in different solvent classes.

Caption: Intermolecular forces between this compound and solvent classes.

Anticipated Solubility Profile

While specific quantitative data is sparse, a qualitative and semi-quantitative solubility profile can be predicted based on chemical principles. This table serves as a guide for initial solvent screening. Researchers must experimentally verify these predictions for their specific application.

| Solvent Class | Example Solvent | Predicted Polarity Index (approx.) | Expected Solubility at 25°C | Primary Interaction Mechanism |

| Nonpolar | Hexane | 0.1 | High / Freely Soluble | Van der Waals forces between alkyl chains |

| Toluene | 2.4 | High / Freely Soluble | Van der Waals and π-stacking interactions | |

| Polar Aprotic | Diethyl Ether | 2.8 | Soluble | Dipole-dipole and H-bond acceptance by ether oxygen |

| Acetone | 5.1 | Moderately Soluble | Dipole-dipole and H-bond acceptance by carbonyl oxygen | |

| Dichloromethane | 3.1 | Soluble | Dipole-dipole interactions | |

| Polar Protic | Ethanol | 4.3 | Slightly Soluble | Hydrogen bonding (solute-solvent) vs. Hydrophobic effect |

| Isopropanol | 3.9 | Slightly Soluble | Hydrogen bonding (solute-solvent) vs. Hydrophobic effect | |

| Aqueous | Water | 10.2 | Practically Insoluble | Strong unfavorable hydrophobic effect from the C14 alkyl chain |

Note: This table is predictive. Precise quantitative determination requires the experimental protocol outlined in the following section.

Experimental Protocol for Solubility Determination

To generate reliable and reproducible solubility data, a systematic approach is essential. The Shake-Flask method, as adapted from OECD Test Guideline 105, is the gold standard for determining the saturation solubility of substances.[10][11][12][13][14]

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatically controlled orbital shaker or water bath

-

Glass vials with PTFE-lined screw caps (e.g., 20 mL scintillation vials)

-

Centrifuge capable of holding vials

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Experimental Workflow Diagram

Caption: Standard Operating Procedure for Shake-Flask Solubility Determination.

Step-by-Step Methodology

-

Preparation: To a series of glass vials, add a known volume (e.g., 10.0 mL) of the selected organic solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial. "Excess" ensures that a saturated solution is formed, which can be confirmed by the presence of an undissolved phase after equilibration.[15] A starting point could be 2-3 times the anticipated solubility.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve saturation.[11]

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solute to sediment. For fine dispersions, centrifugation (e.g., 3000 rpm for 20 minutes) may be necessary.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove any microscopic undissolved particles.

-

Quantification: Accurately weigh the filtered aliquot. Prepare a series of dilutions with the appropriate solvent. Analyze the diluted samples using a pre-validated analytical method (e.g., GC-FID) to determine the concentration of this compound. A calibration curve must be generated using standards of known concentration.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/100 mL, mg/mL, or molarity.

Applications in Drug Development and Formulation

The choice of solvent is pivotal in the development of topical, transdermal, and parenteral drug products containing this compound.

-

Topical Formulations (Creams, Lotions): In these emulsions, this compound acts as a co-emulsifier, thickener, and emollient.[3] Its solubility in the oil phase of the emulsion is critical. Solvents like isopropyl myristate or other esters are often used, and understanding the solubility of this compound in these components is key to preventing crystallization and ensuring long-term stability.

-

Transdermal Patches: this compound can function as a penetration enhancer.[16] It must be fully dissolved in the drug reservoir matrix, often a blend of polymers and solvents, to ensure consistent drug delivery.

-

Parenteral Formulations: For lipid emulsions or other specialized injectable forms, this compound might be used as a stabilizer.[16] Its solubility in co-solvents like ethanol or propylene glycol, and in the lipid phase itself, dictates the feasibility and stability of the formulation.

Conclusion

This compound possesses a solubility profile dominated by its long, nonpolar alkyl chain, rendering it highly soluble in nonpolar organic solvents and sparingly soluble in polar ones. While qualitative predictions provide a strong starting point, rigorous quantitative determination via the shake-flask method is imperative for scientific accuracy and successful formulation development. The methodologies and theoretical insights provided in this guide serve as a robust foundation for researchers to build upon, enabling the strategic use of this compound in creating safe, stable, and effective pharmaceutical and cosmetic products.

References

-

Situ Biosciences. OECD 105 - Water Solubility.

-

OECD. Test No. 105: Water Solubility.

-

OECD. Test No. 105: Water Solubility (Summary).

-

Ataman Kimya. MYRISTYL ALCOHOL.

-

Ataman Kimya. Myristyl Alcohol Page.

-

Ataman Kimya. MYRISTYL ALCOHOL (C14).

-

Ataman Kimya. MYRISTYL ALCOHOL Details.

-

Wikipedia. 1-Tetradecanol.

-

FILAB. Solubility testing in accordance with the OECD 105.

-

Analytice. OECD 105 - Water Solubility Test at 20°C.

-

Rock Chemicals, Inc. Myristyl Alcohol.

-

CD Formulation. Myristyl Alcohol.

-

Gerrard, W. (2012). The Experimental Determination of Solubilities. ResearchGate.

-

Education.com. Testing the Solubility of Common Liquid Solvents.

-

Slideshare. solubility experimental methods.pptx.

-

Kraft Chemical. Myristyl Alcohol Bulk & Wholesale Supplier.

-

Betakim Tekstil. Myristyl Alcohol, Myristic Alcohol, Alcohol C-14, Tetradecanol, 112-72-1.

-

Ataman Kimya. MYRISTYL ALCOHOL Product Page.

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.

-

Chemistry LibreTexts. 4.4: Solubility.

-

Independent Chemical. Independent Chemical your trusted supplier of Myristyl Alcohol for cosmetic applications.

-

Pharmacompass. myristyl alcohol API | Drug Information, Uses, Side Effects, Chemistry.

-

Chemistry LibreTexts. 13.3: Physical Properties of Alcohols.

-

Wikipedia. Alcohol (chemistry).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. education.com [education.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1-Tetradecanol - Wikipedia [en.wikipedia.org]

- 8. rockchemicalsinc.com [rockchemicalsinc.com]

- 9. kraftchemical.com [kraftchemical.com]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. filab.fr [filab.fr]

- 14. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. Myristyl Alcohol - CD Formulation [formulationbio.com]

The Genesis of Myristyl Alcohol: A Technical Guide to its Natural Sourcing and Extraction for Scientific Applications

Introduction: The Versatility of a 14-Carbon Chain Fatty Alcohol

Myristyl alcohol, systematically known as 1-tetradecanol, is a straight-chain saturated fatty alcohol with the chemical formula C₁₄H₃₀O. This waxy, white crystalline solid is a pivotal ingredient in a multitude of applications, ranging from emollients and thickeners in cosmetics and personal care products to chemical intermediates in the synthesis of surfactants and specialty esters.[1][2] For researchers, scientists, and drug development professionals, understanding the natural origins and extraction methodologies of myristyl alcohol is paramount for ensuring quality, sustainability, and tailored functionality in their formulations and research endeavors.

This technical guide provides an in-depth exploration of the primary natural reservoirs of myristyl alcohol and the scientific principles underpinning its extraction and purification. We will delve into the quantitative analysis of its precursor, myristic acid, in various botanical sources and detail the intricate processes required to transform these natural triglycerides into a high-purity fatty alcohol.

Part 1: Unearthing Nature's Reserves: Primary Sources of Myristyl Alcohol

Myristyl alcohol is not found in substantial quantities in its free form in nature. Instead, it is primarily derived from its corresponding fatty acid, myristic acid (tetradecanoic acid), which is abundant in the triglycerides of several plant-based oils. The concentration of myristic acid within these natural sources is a critical determinant of their viability as a feedstock for myristyl alcohol production.

The principal botanical sources rich in myristic acid are:

-

Nutmeg Butter (Myristica fragrans) : The very name "myristic" is derived from the nutmeg plant, which stands as the most concentrated natural source of this fatty acid.[3][4] Nutmeg butter can contain a remarkably high percentage of myristic acid, making it a premium source.

-

Coconut Oil (Cocos nucifera) : A widely cultivated and commercially significant source, coconut oil contains a substantial amount of myristic acid, alongside other valuable medium-chain fatty acids like lauric acid.[5][6][7]

-

Palm Kernel Oil (Elaeis guineensis) : Derived from the kernel of the oil palm fruit, this oil is another major industrial source of myristic acid, with a fatty acid profile somewhat similar to coconut oil.[8][9]

Spermaceti wax, obtained from sperm whales, was a historical source of myristyl myristate, an ester of myristyl alcohol and myristic acid, but is no longer used due to the protection of these animals.[10][11]

Quantitative Analysis of Myristic Acid in Natural Oils

The myristic acid content in these natural oils can vary depending on the specific variety, growing conditions, and processing methods. The following table summarizes the typical myristic acid content in the primary natural sources.

| Natural Source | Scientific Name | Myristic Acid Content (% of total fatty acids) |

| Nutmeg Butter | Myristica fragrans | 75.69%[12] |

| Coconut Oil | Cocos nucifera | 16% - 21%[6] |

| Palm Kernel Oil | Elaeis guineensis | 14% - 18%[9] |

Part 2: From Triglyceride to High-Purity Alcohol: Extraction and Purification Methodologies

The journey from a natural oil to pure myristyl alcohol involves a series of sophisticated chemical transformations and purification steps. The overarching strategy is to first liberate the myristic acid from its triglyceride backbone and then reduce the carboxylic acid to the corresponding alcohol.

Workflow for Myristyl Alcohol Production from Natural Sources

Caption: Generalized workflow for the production of myristyl alcohol from natural triglycerides.

Step 1: Liberation of Myristic Acid via Hydrolysis or Saponification

The initial and crucial step is the cleavage of the ester bonds in the triglycerides to yield free fatty acids and glycerol. This can be achieved through two primary methods:

-

High-Pressure Steam Hydrolysis (Splitting): This is the dominant industrial method. It involves treating the fat or oil with high-pressure steam at elevated temperatures (around 250°C) and pressures (around 50 bar).[13] This process, often carried out in a counter-current manner in a splitting tower, drives the hydrolysis reaction to completion without the need for catalysts, yielding a mixture of fatty acids and a glycerol-water solution ("sweet water"). The fatty acids are then separated from the aqueous phase.

-

Saponification: This classic method involves reacting the triglycerides with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to produce glycerol and the corresponding fatty acid salts (soaps).[4][14][15] Subsequent acidification of the soap mixture with a mineral acid, like hydrochloric acid (HCl), liberates the free fatty acids.[16] While effective, this method is often less economical on an industrial scale for fatty acid production compared to steam splitting.

Experimental Protocol: Laboratory-Scale Saponification and Acidification

-

Saponification: In a round-bottom flask, combine 100 g of trimyristin (from nutmeg butter) with 200 mL of 10% sodium hydroxide solution.[16] Heat the mixture on a steam bath with continuous stirring for 2-3 hours until the solution becomes clear, indicating complete saponification.

-

Acidification: In a separate beaker, prepare a hot solution of 650 mL of water and 100 mL of 20% hydrochloric acid.[16] Pour the hot soap solution into the acid solution with constant stirring. The free myristic acid will precipitate as an oily layer.

-

Purification: Gently pass steam through the hot mixture to ensure complete decomposition of any remaining soap and to obtain a clear oily layer of myristic acid.[16] Allow the mixture to cool, and the myristic acid will solidify. The solid myristic acid can then be collected by filtration and washed with cold water to remove any residual mineral acid and salts.

Step 2: Catalytic Hydrogenation of Myristic Acid or its Esters

The conversion of the carboxylic acid group of myristic acid to the primary alcohol group of myristyl alcohol is achieved through catalytic hydrogenation. This process involves reacting the myristic acid or its ester derivative with hydrogen gas at high temperatures and pressures in the presence of a metal catalyst.[17][18]

Causality in Experimental Choices:

-

Feedstock: While direct hydrogenation of myristic acid is possible, it often requires more severe conditions and can be corrosive to equipment. Therefore, it is common industrial practice to first convert the myristic acid to its methyl ester (methyl myristate) via esterification with methanol.[19] The ester is less corrosive and can be hydrogenated under milder conditions.

-

Catalyst Selection: The choice of catalyst is critical for achieving high yields and selectivity. Copper-based catalysts, such as copper chromite, are widely used for the hydrogenation of fatty acids and their esters.[18][19] These catalysts are effective in reducing the carboxyl or ester group while minimizing the reduction of any double bonds that might be present in other fatty acids in the mixture. For laboratory-scale reductions, lithium aluminum hydride (LiAlH₄) can also be used, although it is not economically viable for industrial production.[10]

-

Reaction Conditions: The hydrogenation reaction is typically carried out at temperatures ranging from 200 to 350°C and pressures from 20 to 150 atmospheres.[17][18] The reaction is highly exothermic, and efficient heat management is crucial to prevent side reactions and catalyst deactivation.

Hydrogenation Reaction Pathway

Caption: Simplified representation of the catalytic hydrogenation of myristic acid to myristyl alcohol.

Step 3: Purification of Myristyl Alcohol

The crude myristyl alcohol obtained from hydrogenation contains a mixture of fatty alcohols of different chain lengths (e.g., lauryl alcohol, cetyl alcohol), unreacted starting materials, and byproducts. High-purity myristyl alcohol is obtained through purification techniques, primarily fractional distillation.

-

Fractional Distillation: This technique separates the components of the crude alcohol mixture based on their different boiling points.[9][20] The distillation is carried out under reduced pressure (vacuum) to lower the boiling points of the fatty alcohols and prevent thermal decomposition. By carefully controlling the temperature and pressure, different fatty alcohol fractions can be collected. The C12-C14 fraction, which contains lauryl and myristyl alcohol, is collected, and further refined to isolate myristyl alcohol.

-

Solvent Crystallization/Recrystallization: For achieving very high purity, recrystallization can be employed. This involves dissolving the crude myristyl alcohol in a suitable solvent at an elevated temperature and then allowing it to cool slowly.[21] As the solution cools, the myristyl alcohol crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is critical and is based on the solubility characteristics of myristyl alcohol and the impurities.

Part 3: Analytical Characterization and Biological Significance

Analytical Methods for Quality Control

To ensure the purity and identity of the extracted myristyl alcohol, various analytical techniques are employed:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and widely used method for the analysis of fatty acids and fatty alcohols.[10][22] For fatty acid analysis, the components of the oil are first converted to their more volatile fatty acid methyl esters (FAMEs) through transesterification.[23] The FAMEs are then separated by GC and identified by their mass spectra. A similar approach can be used for the analysis of the final fatty alcohol product.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of fatty alcohols.[24]

-

Wet Chemistry Methods: Titration methods can be used to determine parameters such as the acid value and saponification value of the starting oil, which provide information about the free fatty acid content and the average molecular weight of the fatty acids, respectively.[16]

Biological Significance: The Role of Myristic Acid in N-Myristoylation

Beyond its utility as a precursor to myristyl alcohol, myristic acid plays a vital role in cellular biology through a process called N-myristoylation. This is a co- and post-translational modification where myristic acid is covalently attached to the N-terminal glycine residue of a wide range of eukaryotic and viral proteins.[3][25][26][27][28] This lipid modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is crucial for:

-

Membrane Targeting and Protein Localization: The attached myristoyl group acts as a hydrophobic anchor, facilitating the association of proteins with cellular membranes and directing them to specific subcellular compartments.[25][27]

-

Signal Transduction: Many proteins involved in signaling pathways, such as G-proteins and protein kinases, are myristoylated. This modification is essential for their proper localization and function in transmitting cellular signals.[25][26]

-

Protein-Protein Interactions: The myristoyl group can mediate interactions between proteins, contributing to the formation of protein complexes.[25]

The study of N-myristoylation is a significant area of research in drug development, as inhibiting this process can disrupt the function of proteins involved in diseases such as cancer and viral infections.[26][28]

Conclusion

Myristyl alcohol, a valuable oleochemical, is deeply rooted in the natural world. Its primary sources are plant-based oils rich in myristic acid, with nutmeg, coconut, and palm kernel oils being the most significant. The extraction and purification of myristyl alcohol is a multi-step process that requires a thorough understanding of chemical principles, from the hydrolysis of triglycerides to the catalytic hydrogenation of fatty acids and the final purification by fractional distillation. For scientists and researchers, a comprehensive knowledge of these processes is essential for sourcing high-quality myristyl alcohol and for appreciating the intricate relationship between natural products and their diverse applications in science and industry.

References

-

Chemtradeasia. Myristyl Alcohol: High-Quality Supplier.

-

Creative Diagnostics. Protein N-Myristoylation.

-

LCGC International. Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS.

-

Frontiers in Immunology. Myristoylation: An Important Protein Modification in the Immune Response.

-

ACS Publications. Analysis of Fatty Acid Methyl Esters in Egg Yolk Using GC–MS.

-

PMC. Protein N-myristoylation: functions and mechanisms in control of innate immunity.

-

MDPI. Comprehensive Profiling of Coconut Oil Varieties: Fatty Acids Composition, Oxidative Stability, Bioactive Properties, and Sensory Attributes.

-

Wikipedia. Myristoylation.

-

Agilent. GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585.

-

PubMed. N-myristoylation: from cell biology to translational medicine.

-

PMC. Chemical diversity and pharmacological significance of the secondary metabolites of nutmeg (Myristica fragrans Houtt.).

-

Sigma-Aldrich. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs).

-

NIH. Effect of Dietary Palm Kernel Oil on the Quality, Fatty Acid Profile, and Sensorial Attributes of Young Bull Meat.

-

Benchchem. A Technical Guide to the Natural Sources of Myristyl Alcohol.

-

ResearchGate. Fatty alcohol synthesis from fatty acids at mild temperature by subsequent enzymatic esterification and metal-catalyzed hydrogenation.

-

Doing Machinery. What is the fatty acid composition of palm oil and its associated products?

-

USP. Myristyl Alcohol.

-

Wikipedia. Nutmeg.

-

PubChem. Palm Kernel Oil.

-

ScienceDirect. Hydrothermal hydrolysis of triglycerides.

-

Benchchem. Fatty acids, palm kernel-oil.

-

Google Patents. Process for enzymatic hydrolysis of fatty acid triglycerides with oat caryopses.

-

National Lipid Association. Lipid Luminations: Coconut Oil Supplementation and Lipids.

-

ResearchGate. Fatty acid composition of cold pressed (CP) and hot pressed (HP) coconut oil.

-

NIH. Subcritical Water Hydrolysis of Fresh and Waste Cooking Oils to Fatty Acids Followed by Esterification to Fatty Acid Methyl Esters: Detailed Characterization of Feedstocks and Products.

-

IOP Conference Series: Earth and Environmental Science. Physico-chemical Properties of Nutmeg (Myristica fragrans houtt) of North Sulawesi Nutmeg.

-

Tradeasia International. Myristic Acid Sourcing: A Data-Driven Look at Palm Kernel vs. Coconut Oil.

-

Google Patents. Hydrolysis of triglycerides.

-

ResearchGate. Major fatty acids in pure coconut oil.

-

AOCS. Hydrogenation Mechanism.

-

NIH. Coconut oil and palm oil's role in nutrition, health and national development: A review.

-

YouTube. Hydrolysis of Triglycerides into Fatty Acids (Saponification).

-

Reddit. Myristic Acid Hydrogenation?

-

Google Patents. Process for producing higher fatty alcohols.

-

Atlantis Press. Physico-chemical Properties of Nutmeg (Myristica fragrans houtt) of North Sulawesi Nutmeg.

-

Ministry of the Environment, Government of Japan. III Analytical Methods.

-

Shodex. 1-Tetradecanol, Myristyl alcohol.

-

Sigma-Aldrich. Myristyl alcohol.

-

CD Formulation. Myristyl Alcohol.

-

Google Patents. Process for the production of fatty alcohols.

-

Google Patents. Process for producing fatty alcohols by hydrogenation of fatty acid triglycerides on a copper-containing heterogeneous catalyst.

-

Sciforum. Fatty Acid and Sterol Profile of Nutmeg (Myristica fragrans) and Star Anise (Illicium verum) Extracted.

-

PubMed. Myristic acid utilization and processing in BC3H1 muscle cells.

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

-

Google Patents. Process for the production of fatty alcohols by catalytic hydrogenation of fatty acids and their derivatives.

-

PharmaCompass. Myristyl Alcohol | Chemistry Information.

-

Ataman Kimya. Myristyl Alcohol.

-

Organic Syntheses. Myristic acid.

-

Course Hero. Isolation of Trimyristin from Nutmeg and Preparation of Myristic Acid from Trimyristin by Hydrolysis.

Sources

- 1. Chemical diversity and pharmacological significance of the secondary metabolites of nutmeg (Myristica fragrans Houtt.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nutmeg - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. lipid.org [lipid.org]

- 7. Coconut oil and palm oil's role in nutrition, health and national development: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Dietary Palm Kernel Oil on the Quality, Fatty Acid Profile, and Sensorial Attributes of Young Bull Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sciforum.net [sciforum.net]

- 13. Subcritical Water Hydrolysis of Fresh and Waste Cooking Oils to Fatty Acids Followed by Esterification to Fatty Acid Methyl Esters: Detailed Characterization of Feedstocks and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. drugfuture.com [drugfuture.com]

- 16. Organic Syntheses Procedure [ftp.orgsyn.org]

- 17. US2080419A - Process for producing higher fatty alcohols - Google Patents [patents.google.com]

- 18. US3180898A - Process for the production of fatty alcohols by catalytic hydrogenation of fatty acids and their derivatives - Google Patents [patents.google.com]

- 19. WO1994010112A1 - Process for the production of fatty alcohols - Google Patents [patents.google.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. mt.com [mt.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. gcms.cz [gcms.cz]

- 24. shodex.com [shodex.com]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 27. Myristoylation - Wikipedia [en.wikipedia.org]

- 28. N-myristoylation: from cell biology to translational medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Myristoleyl Alcohol: Navigating Data Scarcity